Lometrexol

Description

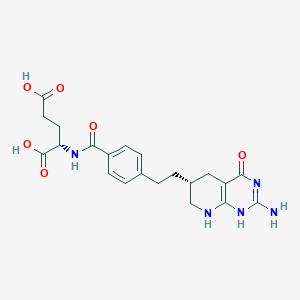

This compound is a folate analog antimetabolite with antineoplastic activity. As the 6R diastereomer of 5,10-dideazatetrahydrofolate, this compound inhibits glycinamide ribonucleotide formyltransferase (GARFT), the enzyme that catalyzes the first step in the de novo purine biosynthetic pathway, thereby inhibiting DNA synthesis, arresting cells in the S phase of the cell cycle, and inhibiting tumor cell proliferation. The agent has been shown to be active against tumors that are resistant to the folate antagonist methotrexate. (NCI04)

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

RN & structure given in first source;

See also: this compound Sodium (active moiety of).

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl]ethyl]benzoyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N5O6/c22-21-25-17-14(19(30)26-21)9-12(10-23-17)2-1-11-3-5-13(6-4-11)18(29)24-15(20(31)32)7-8-16(27)28/h3-6,12,15H,1-2,7-10H2,(H,24,29)(H,27,28)(H,31,32)(H4,22,23,25,26,30)/t12-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUQBAQVRAURMCL-DOMZBBRYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC2=C1C(=O)NC(=N2)N)CCC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CNC2=C1C(=O)NC(=N2)N)CCC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50909998 | |

| Record name | N-{4-[2-(4-Hydroxy-2-imino-1,2,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl)ethyl]benzoyl}glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50909998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106400-81-1 | |

| Record name | Lometrexol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106400811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lometrexol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12769 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-{4-[2-(4-Hydroxy-2-imino-1,2,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl)ethyl]benzoyl}glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50909998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 106400-81-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LOMETREXOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6P3AVY8A7Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Lometrexol's Mechanism of Action in Purine Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lometrexol (DDATHF) is a potent folate analog antimetabolite that exerts its cytotoxic effects by specifically targeting the de novo purine synthesis pathway. This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound, focusing on its role as a powerful inhibitor of glycinamide ribonucleotide formyltransferase (GARFT). The guide details the biochemical consequences of this inhibition, presents quantitative data on its inhibitory potency, and provides detailed experimental protocols for key assays used to characterize its activity. Visual diagrams of the targeted metabolic pathway and experimental workflows are included to facilitate a deeper understanding of this compound's function and evaluation.

Introduction to this compound

This compound, also known as (6R)-5,10-dideazatetrahydrofolate, is a second-generation antifolate that was developed as a specific inhibitor of purine biosynthesis.[1][2] Unlike classical antifolates such as methotrexate, which primarily inhibit dihydrofolate reductase (DHFR), this compound was designed for greater selectivity, targeting a critical enzymatic step in the de novo synthesis of purine nucleotides.[2] This specificity of action presented a promising avenue for cancer chemotherapy, particularly for tumors resistant to traditional antifolates.[2] The clinical development of this compound, however, was met with challenges related to toxicity, which can be mitigated with folic acid supplementation.[2] Understanding the precise mechanism of action of this compound is crucial for optimizing its therapeutic potential and for the development of novel inhibitors of purine synthesis.

Core Mechanism of Action: Inhibition of GARFT

The primary molecular target of this compound is glycinamide ribonucleotide formyltransferase (GARFT), a key enzyme in the de novo purine synthesis pathway. This pathway is responsible for the synthesis of purine nucleotides, essential building blocks for DNA and RNA, from basic precursors.

The De Novo Purine Synthesis Pathway

The de novo synthesis of purines is a multi-step process that ultimately leads to the formation of inosine monophosphate (IMP), the precursor for both adenosine monophosphate (AMP) and guanosine monophosphate (GMP). GARFT catalyzes the third step in this pathway: the formylation of glycinamide ribonucleotide (GAR) to formylglycinamide ribonucleotide (FGAR), utilizing 10-formyltetrahydrofolate (10-formyl-THF) as a one-carbon donor.

This compound as a Competitive Inhibitor

This compound acts as a potent, tight-binding inhibitor of GARFT. Structurally, it is a folate analog, which allows it to compete with the natural substrate, 10-formyl-THF, for binding to the active site of the enzyme. The inhibition of GARFT by this compound leads to a halt in the de novo purine synthesis pathway, resulting in the depletion of intracellular purine nucleotide pools (ATP and GTP). This purine deficiency has profound effects on cellular processes, including:

-

Inhibition of DNA and RNA Synthesis: The lack of purine precursors directly impedes the synthesis of nucleic acids, which is essential for cell proliferation.

-

Cell Cycle Arrest: The depletion of purine nucleotides can lead to cell cycle arrest, often in the S-phase.

-

Induction of Apoptosis: Prolonged purine starvation can trigger programmed cell death (apoptosis).

Polyglutamation and Cellular Retention

Similar to other antifolates, this compound undergoes intracellular polyglutamation, a process catalyzed by the enzyme folylpolyglutamate synthetase (FPGS). This process involves the addition of multiple glutamate residues to the this compound molecule. Polyglutamated forms of this compound are more potent inhibitors of GARFT and are retained within the cell for longer periods, leading to a sustained inhibitory effect.

Quantitative Inhibitory Activity

The potency of this compound has been quantified in various studies. The following table summarizes key quantitative data regarding its inhibitory activity against GARFT and its cytotoxic effects on cancer cell lines.

| Parameter | Value | Cell Line / Enzyme Source | Comments | Reference(s) |

| Ki for GARFT | ~58.5 nM | Not specified | Compared to LY309887 (Ki = 6.5 nM), a second-generation GARFT inhibitor. | |

| IC50 | 2.9 nM | CCRF-CEM (human leukemia) | Demonstrates potent cytotoxicity. | |

| IC50 Increase | 70-fold | L1210 (murine leukemia) | Increase observed with augmentation of folate cofactor pools. | |

| Inhibition of SHMT | Ki = 23 ± 2 µM | Human cytosolic SHMT | This compound also shows inhibitory activity against serine hydroxymethyltransferase (SHMT), another folate-dependent enzyme. |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

GARFT Enzyme Inhibition Assay (Spectrophotometric)

This assay measures the activity of GARFT by monitoring the formation of a product with a distinct absorbance spectrum.

Principle: The assay monitors the conversion of 10-formyl-5,8-dideazafolate (fDDF), a this compound analog, to 5,8-dideazafolate, which results in an increase in absorbance at 295 nm.

Materials:

-

Purified GARFT enzyme

-

Glycinamide ribonucleotide (GAR)

-

10-formyl-5,8-dideazafolate (fDDF)

-

Assay Buffer: 100 mM Tris-HCl, pH 8.0, with ionic strength adjusted to 0.1 M with NaCl

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing the assay buffer, GAR, and fDDF at desired concentrations.

-

To determine the inhibitory effect of this compound, add varying concentrations of the inhibitor to the reaction mixture.

-

Equilibrate the reaction mixture to 25°C.

-

Initiate the reaction by adding a known amount of purified GARFT enzyme.

-

Immediately monitor the increase in absorbance at 295 nm over time.

-

Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

-

Determine kinetic parameters (Km, Vmax) and the inhibition constant (Ki) by fitting the data to appropriate enzyme kinetic models.

Cell Viability Assay (MTT/MTS Assay)

This assay determines the cytotoxic effect of this compound on cancer cell lines.

Principle: Metabolically active cells reduce a tetrazolium salt (MTT or MTS) to a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

96-well plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

-

Solubilization solution (for MTT)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Treat the cells with a range of this compound concentrations for a specified period (e.g., 24, 48, or 72 hours).

-

Add the MTT or MTS reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).

-

If using MTT, add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 490-570 nm) using a plate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%) by plotting cell viability against this compound concentration and fitting the data to a dose-response curve.

Measurement of Intracellular Purine Nucleotides by HPLC

This method quantifies the depletion of intracellular purine pools following this compound treatment.

Principle: Cellular extracts are prepared and the purine nucleotides (ATP, GTP, etc.) are separated and quantified using high-performance liquid chromatography (HPLC) with UV detection.

Materials:

-

Cultured cells treated with this compound

-

Perchloric acid

-

Potassium carbonate

-

HPLC system with a C18 reverse-phase column and UV detector

-

Mobile phase (e.g., potassium phosphate buffer with methanol)

-

Purine nucleotide standards (ATP, GTP, etc.)

Procedure:

-

Harvest cells after treatment with this compound.

-

Extract the intracellular metabolites by treating the cell pellet with cold perchloric acid.

-

Neutralize the extract with potassium carbonate and remove the precipitate by centrifugation.

-

Filter the supernatant.

-

Inject the sample into the HPLC system.

-

Separate the nucleotides using a gradient elution with the appropriate mobile phase.

-

Detect the nucleotides by their absorbance at a specific wavelength (e.g., 254 nm).

-

Quantify the nucleotide concentrations by comparing the peak areas to those of known standards.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the effect of this compound on cell cycle progression.

Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA. The fluorescence intensity of individual cells is measured by flow cytometry, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

Cultured cells treated with this compound

-

Phosphate-buffered saline (PBS)

-

Ethanol (for fixation)

-

RNase A

-

Propidium iodide (PI) or other DNA-binding fluorescent dye

-

Flow cytometer

Procedure:

-

Harvest and wash the cells with cold PBS.

-

Fix the cells in cold 70% ethanol and store at -20°C.

-

Wash the fixed cells to remove the ethanol.

-

Treat the cells with RNase A to degrade RNA.

-

Stain the cells with a solution containing propidium iodide.

-

Analyze the stained cells using a flow cytometer, collecting data on the fluorescence intensity of a large population of cells.

-

Generate a histogram of DNA content and analyze the cell cycle distribution using appropriate software.

Conclusion

This compound is a highly specific inhibitor of GARFT, a critical enzyme in the de novo purine synthesis pathway. Its mechanism of action, centered on the depletion of intracellular purine pools, leads to the inhibition of nucleic acid synthesis, cell cycle arrest, and apoptosis in cancer cells. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of this compound and the development of new-generation inhibitors targeting purine metabolism. A thorough understanding of its biochemical and cellular effects is paramount for leveraging this therapeutic strategy in oncology.

References

Lometrexol: A Technical Guide to its Chemical Structure, Mechanism of Action, and Preclinical Evaluation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lometrexol, a folate analog antimetabolite, is a potent and specific inhibitor of glycinamide ribonucleotide formyltransferase (GARFT), a key enzyme in the de novo purine biosynthesis pathway. By disrupting the synthesis of purine nucleotides, this compound effectively halts DNA synthesis and induces cell cycle arrest, leading to its antineoplastic activity. This technical guide provides a comprehensive overview of the chemical structure of this compound, its mechanism of action, and a summary of key preclinical data. Detailed experimental protocols for assessing its activity are also provided to support further research and development.

Chemical Structure and Properties

This compound, also known as (6R)-5,10-Dideazatetrahydrofolate, is a synthetic folate analog. Its chemical structure is characterized by a pyrido[2,3-d]pyrimidine ring system linked to a p-aminobenzoyl glutamate moiety.

Chemical Formula: C₂₁H₂₅N₅O₆

Molecular Weight: 443.45 g/mol

SMILES Notation:

InChI Key:

Mechanism of Action

This compound exerts its cytotoxic effects by targeting the de novo purine synthesis pathway, a critical process for the production of adenosine and guanosine nucleotides required for DNA and RNA synthesis.

Inhibition of Glycinamide Ribonucleotide Formyltransferase (GARFT)

The primary molecular target of this compound is Glycinamide Ribonucleotide Formyltransferase (GARFT). This enzyme catalyzes the formylation of glycinamide ribonucleotide (GAR) to formylglycinamide ribonucleotide (FGAR), a crucial step in the purine biosynthesis pathway. This compound acts as a tight-binding inhibitor of GARFT[1]. The polyglutamated forms of this compound, which are metabolized within the cell, are even more potent inhibitors of the enzyme.

Disruption of Purine Synthesis and Cell Cycle Arrest

By inhibiting GARFT, this compound leads to a depletion of the intracellular pool of purine nucleotides. This purine deficiency disrupts DNA synthesis, a hallmark of rapidly proliferating cancer cells. Consequently, cells are arrested in the S phase of the cell cycle, ultimately leading to inhibition of tumor cell proliferation[2].

Quantitative Data

The following tables summarize key quantitative data regarding the efficacy and properties of this compound.

Table 1: In Vitro Efficacy of this compound

| Cell Line | IC₅₀ (nM) | Reference |

| CCRF-CEM (Human leukemia) | 2.9 | [1] |

Table 2: Enzyme Inhibition and Receptor Affinity

| Parameter | Value | Comparison | Reference |

| GARFT Inhibition (Kᵢ) | - | 9-fold less potent than LY309887 (Kᵢ = 6.5 nM) | [1] |

| Folate Receptor α Affinity | - | 6-fold higher than LY309887 | [1] |

Table 3: Phase I Clinical Trial Data (with Folinic Acid Rescue)

| Parameter | Value |

| Maximum Tolerated Dose (MTD) | 60 mg/m² (with folinic acid rescue from day 7 to day 9) |

| Dose-Limiting Toxicities | Anemia, Stomatitis, Thrombocytopenia |

Experimental Protocols

Glycinamide Ribonucleotide Formyltransferase (GARFT) Inhibition Assay

This protocol outlines a spectrophotometric method to determine the inhibitory activity of this compound on GARFT.

Materials:

-

Purified GARFT enzyme

-

Glycinamide ribonucleotide (GAR)

-

10-formyl-5,8-dideazafolate (fDDF)

-

Tris-HCl buffer (100 mM, pH 8.0)

-

NaCl

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing 100 mM Tris-HCl (pH 8.0) and maintain an ionic strength of 0.1 M with NaCl.

-

Add varying concentrations of GAR and the folate substrate, fDDF.

-

Introduce a range of concentrations of this compound to the reaction mixtures. A control with no inhibitor should be included.

-

Pre-incubate the reaction mixtures at 25°C for 5 minutes.

-

Initiate the reaction by adding a final concentration of 3 to 6 nM of purified GARFT enzyme.

-

Immediately monitor the increase in absorbance at 295 nm over time. The formation of 5,8-dideazafolate is measured (Δε = 18.9 mM⁻¹cm⁻¹).

-

Determine the initial reaction velocities from the linear portion of the absorbance versus time plots.

-

Calculate the inhibitory constant (Kᵢ) by analyzing the effect of this compound concentration on the enzyme kinetics.

Cell Viability (MTT) Assay

This protocol details a colorimetric assay to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., CCRF-CEM)

-

Complete culture medium

-

This compound

-

Hypoxanthine (for rescue experiments)

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium. For rescue experiments, prepare a parallel set of dilutions in medium supplemented with 50 μM hypoxanthine.

-

Remove the overnight culture medium and add 100 μL of the prepared drug dilutions to the respective wells. Include control wells with medium only.

-

Incubate the cells for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

After the incubation period, add 10 μL of MTT reagent to each well and incubate for another 4 hours.

-

Add 100 μL of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability for each this compound concentration relative to the untreated control.

-

Determine the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the this compound concentration and fitting the data to a dose-response curve. A significant shift in the IC₅₀ in the presence of hypoxanthine confirms that cytotoxicity is due to the inhibition of purine biosynthesis.

Visualizations

De Novo Purine Synthesis Pathway and this compound Inhibition

Caption: this compound inhibits GARFT, blocking the conversion of GAR to FGAR in the de novo purine synthesis pathway.

Experimental Workflow: Cytotoxicity and Purine Rescue Assay

Caption: Workflow for determining this compound's cytotoxicity and the rescue effect of exogenous purines.

References

Lometrexol as a GARFT Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lometrexol, also known as (6R)-5,10-dideazatetrahydrofolate (DDATHF), is a potent and specific antifolate antimetabolite.[1][2] Its primary mechanism of action is the inhibition of glycinamide ribonucleotide formyltransferase (GARFT), a key enzyme in the de novo purine biosynthesis pathway.[3][4] By disrupting the synthesis of purines, this compound effectively halts DNA synthesis, leading to cell cycle arrest and the inhibition of tumor cell proliferation.[2] This technical guide provides an in-depth overview of this compound's function as a GARFT inhibitor, including its mechanism of action, quantitative efficacy data, relevant experimental protocols, and the signaling pathways it impacts.

Introduction

Folate antagonists, or antifolates, have long been a cornerstone of cancer chemotherapy. These agents interfere with the metabolic processes that rely on folic acid, which are crucial for the synthesis of nucleotides, the building blocks of DNA and RNA. This compound represents a specific class of antifolates that targets the de novo purine synthesis pathway, which is often upregulated in rapidly dividing cancer cells. Unlike broader-acting antifolates like methotrexate, this compound's specificity for GARFT provides a distinct mechanism for inducing cytotoxicity in cancer cells. This targeted approach has made this compound a subject of significant interest in oncology research.

Mechanism of Action

This compound exerts its cytotoxic effects by competitively inhibiting GARFT. This enzyme catalyzes the transfer of a formyl group from 10-formyltetrahydrofolate to glycinamide ribonucleotide (GAR), producing formylglycinamide ribonucleotide (fGAR). This is a critical step in the multi-enzyme pathway that synthesizes inosine monophosphate (IMP), the precursor for both adenosine monophosphate (AMP) and guanosine monophosphate (GMP).

Upon entering the cell, primarily through the reduced folate carrier (RFC), this compound is polyglutamated by the enzyme folylpolyglutamate synthetase (FPGS). This polyglutamation is crucial for its activity, as the polyglutamated forms of this compound are significantly more potent inhibitors of GARFT and are retained within the cell for longer periods. The tight binding of this compound to GARFT leads to a rapid and sustained depletion of intracellular purine pools, which in turn inhibits DNA and RNA synthesis, causing S-phase cell cycle arrest and ultimately, apoptosis.

Figure 1: Mechanism of action of this compound as a GARFT inhibitor.

Quantitative Efficacy Data

The potency of this compound has been evaluated in various cancer cell lines. The following tables summarize key quantitative data, including IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) and Ki values (the inhibition constant).

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| CCRF-CEM | Human T-cell Leukemia | 2.9 | |

| CCRF-CEM | Human T-cell Leukemia | 5.0 (as DDATHF-A) | |

| CCRF-CEM | Human T-cell Leukemia | 8.0 (as DDATHF-B) |

Table 2: Enzyme Inhibition Data for this compound and a Second Generation Inhibitor

| Compound | Target Enzyme | Ki (nM) | Reference |

| This compound | GARFT | ~58.5 (Calculated from 9-fold less potency than LY309887) | |

| LY309887 | GARFT | 6.5 |

Note: The Ki for this compound was calculated based on the statement that LY309887 is 9-fold more potent.

Experimental Protocols

GARFT Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of GARFT.

Methodology:

-

Enzyme Preparation: Recombinant human GARFT is expressed and purified from a suitable expression system (e.g., E. coli).

-

Substrate Preparation: The substrates, glycinamide ribonucleotide (GAR) and 10-formyl-5,8-dideazafolate (the cofactor), are prepared in an appropriate assay buffer.

-

Inhibitor Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.

-

Assay Reaction: The reaction is initiated by mixing the GARFT enzyme, GAR, the cofactor, and varying concentrations of this compound in a microplate.

-

Detection: The reaction progress is monitored by measuring the increase in absorbance at a specific wavelength, which corresponds to the formation of the product, fGAR.

-

Data Analysis: The rate of reaction at each inhibitor concentration is determined. The IC50 value is then calculated by fitting the data to a dose-response curve. The Ki value can be determined through further kinetic studies, such as a Michaelis-Menten analysis.

Figure 2: Workflow for a GARFT enzyme inhibition assay.

Cell-Based Cytotoxicity Assay

This assay determines the concentration of this compound required to inhibit the growth of cancer cells in culture.

Methodology:

-

Cell Culture: Cancer cell lines (e.g., CCRF-CEM) are cultured in appropriate media and conditions.

-

Cell Seeding: A known number of cells are seeded into the wells of a microplate.

-

Drug Treatment: Cells are treated with a range of concentrations of this compound and incubated for a specified period (e.g., 72 hours).

-

Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay.

-

Data Analysis: The absorbance or fluorescence values are measured, and the percentage of cell viability relative to untreated control cells is calculated for each this compound concentration. The IC50 value is determined by plotting the data and fitting it to a sigmoidal dose-response curve.

Signaling Pathways and Cellular Effects

The inhibition of GARFT by this compound triggers a cascade of cellular events stemming from the depletion of purine nucleotides.

-

Cell Cycle Arrest: The lack of sufficient purine precursors for DNA synthesis leads to an arrest of the cell cycle, primarily in the S phase.

-

Apoptosis: Prolonged purine starvation can induce programmed cell death (apoptosis) in cancer cells.

-

p53-Independent Cytotoxicity: Studies have shown that this compound's cytotoxicity is independent of the p53 tumor suppressor protein status. This is significant as many cancers have mutated or non-functional p53, making them resistant to certain chemotherapies. This compound can be equally effective in killing carcinoma cells regardless of whether the p53 pathway is intact.

Figure 3: Cellular consequences of GARFT inhibition by this compound.

Clinical Development and Considerations

The initial clinical development of this compound was hampered by severe and cumulative toxicities. However, subsequent preclinical and clinical studies demonstrated that these toxicities could be significantly mitigated by co-administration of low-dose folic acid. This finding has paved the way for safer administration schedules of GARFT inhibitors. Phase I clinical trials have been conducted to determine the maximum tolerated dose of this compound in combination with folic acid and other chemotherapeutic agents like paclitaxel.

Mechanisms of resistance to this compound can include impaired transport into the cell, decreased polyglutamation by FPGS, or alterations in the GARFT enzyme itself.

Conclusion

This compound is a highly specific inhibitor of GARFT, a critical enzyme in the de novo purine synthesis pathway. Its targeted mechanism of action, leading to purine depletion and S-phase arrest, makes it an effective antineoplastic agent. The understanding of its pharmacology, including the importance of polyglutamation and the mitigation of toxicity with folic acid supplementation, is crucial for its potential therapeutic application. Further research into this compound and next-generation GARFT inhibitors continues to be a promising avenue in the development of targeted cancer therapies.

References

- 1. Antifolates targeting purine synthesis allow entry of tumor cells into S phase regardless of p53 function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. A phase I clinical study of the antipurine antifolate this compound (DDATHF) given with oral folic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Folic Acid Antimetabolites (Antifolates): A Brief Review on Synthetic Strategies and Application Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

Lometrexol: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lometrexol, a potent folate analog antimetabolite, emerged as a significant agent in cancer research due to its specific inhibition of glycinamide ribonucleotide formyltransferase (GARFT), a crucial enzyme in the de novo purine biosynthesis pathway. This document provides a comprehensive technical overview of this compound, encompassing its discovery, detailed asymmetric synthesis of its active (6R)-diastereomer, mechanism of action, and key experimental findings. Quantitative data on its enzymatic inhibition, cellular activity, and clinical pharmacokinetics are presented in structured tables for clarity. Detailed experimental protocols for assessing its biological effects and diagrams of the relevant biochemical pathways are also included to serve as a valuable resource for researchers in oncology and drug development.

Discovery and Rationale

This compound, also known as (6R)-5,10-dideazatetrahydrofolate (DDATHF), was developed as an antifolate antimetabolite with a distinct mechanism of action compared to its predecessor, methotrexate, which primarily inhibits dihydrofolate reductase (DHFR).[1] The rationale behind its development was to target a different node in folate metabolism, specifically the de novo purine synthesis pathway, to overcome methotrexate resistance and potentially offer a different spectrum of anticancer activity.[2][3] this compound was identified as a highly specific and potent inhibitor of glycinamide ribonucleotide formyltransferase (GARFT), the first folate-dependent enzyme in this pathway.[4] Its discovery marked a significant step in the development of targeted cancer therapies. Early clinical development, however, was challenged by severe and cumulative antiproliferative toxicities.[2] Subsequent preclinical and clinical studies revealed that these toxicities could be effectively managed with folic acid supplementation, which did not compromise the drug's antitumor efficacy.

Asymmetric Synthesis of (6R)-Lometrexol

The biologically active form of this compound is the (6R)-diastereomer. Its enantioselective synthesis is crucial for its therapeutic use. Several synthetic routes have been reported, with a key strategy involving the construction of a chiral piperidone intermediate.

A reported enantioselective synthesis of this compound utilizes (5R)-2-piperidone as a key intermediate. The synthesis commences with a lipase-catalyzed enantioselective esterification of a 1,3-propanediol derivative to establish the chiral center. Through a series of functional group manipulations, this is converted to an azido alcohol. The S isomer of this alcohol is then used to construct the (5R)-2-piperidone ring in three steps.

The piperidone is converted to a thiolactam, which then undergoes cyclization with guanidine to form the (6R)-5-deaza-5,6,7,8-tetrahydropterin core. Cyanation of this intermediate followed by hydrolysis of the resulting nitrile affords (6R)-5,10-dideaza-5,6,7,8-tetrahydropteroic acid. The synthesis is completed by coupling this acid with diethyl glutamate, followed by hydrolysis of the ester groups to yield this compound.

Mechanism of Action

This compound exerts its cytotoxic effects by specifically inhibiting glycinamide ribonucleotide formyltransferase (GARFT). GARFT catalyzes the formylation of glycinamide ribonucleotide (GAR) to formylglycinamide ribonucleotide (FGAR), a critical step in the de novo biosynthesis of purines. By inhibiting this enzyme, this compound leads to a rapid and prolonged depletion of intracellular purine nucleotide pools (ATP and GTP). This purine deficiency results in the inhibition of DNA and RNA synthesis, ultimately causing cell cycle arrest in the S phase and inducing apoptosis in cancer cells.

This compound is actively transported into cells and requires polyglutamation by the enzyme folylpolyglutamate synthetase (FPGS) for its full intracellular activity and retention. The polyglutamated forms of this compound are more potent inhibitors of GARFT.

De Novo Purine Biosynthesis Pathway and this compound's Site of Action

The following diagram illustrates the de novo purine biosynthesis pathway and highlights the inhibitory action of this compound.

Caption: Inhibition of GARFT by this compound in the de novo purine synthesis pathway.

Quantitative Data

Enzymatic Inhibition and Cellular Potency

This compound is a potent inhibitor of GARFT and demonstrates significant cytotoxicity against various cancer cell lines.

| Parameter | Value | Target/Cell Line | Reference |

| Ki (GARFT Inhibition) | ~58.5 nM | GARFT | |

| IC50 | 2.9 nM | CCRF-CEM (Human Leukemia) | |

| IC50 | Increased 70-fold with folate supplementation | Tumor cells |

Clinical Pharmacokinetics of this compound (with Folic Acid Supplementation)

Pharmacokinetic parameters were determined in Phase I clinical trials where this compound was administered intravenously with oral folic acid supplementation.

| Parameter | Mean Value (± SD) | Notes | Reference |

| Plasma Half-life (t1/2α) | 19 ± 7 min | Initial distribution phase | |

| Plasma Half-life (t1/2β) | 256 ± 96 min | Elimination phase | |

| Plasma Half-life (t1/2γ) | 1170 ± 435 min | Terminal elimination phase | |

| Clearance | 1.6 ± 0.6 L/h/m² | - | |

| Volume of Distribution (Vd) | 8.9 ± 4.1 L/m² | - | |

| Plasma Protein Binding | 78 ± 3% | - | |

| Renal Elimination (24h) | 85 ± 16% | Percentage of unchanged drug |

Phase I Clinical Trial Toxicity

In a Phase I study with folic acid rescue, the following toxicities were observed.

| Dose-Limiting Toxicity | This compound Dose | Rescue Regimen | Reference |

| Stomatitis and Thrombocytopenia | 12 mg/m² (total dose over 3 days) | None | |

| Anemia | 60 mg/m² | Oral folinic acid (days 7-9) |

Experimental Protocols

Cell Cycle Analysis by Flow Cytometry

This protocol is adapted for assessing the effect of this compound on the cell cycle distribution of cancer cells.

Objective: To determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle after treatment with this compound.

Materials:

-

Cancer cell line of interest (e.g., CCRF-CEM)

-

This compound

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (ice-cold)

-

RNase A solution (DNase-free)

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of harvest. Treat the cells with various concentrations of this compound (e.g., 1-100 nM) and a vehicle control for a specified time (e.g., 24, 48 hours).

-

Cell Harvesting: Harvest the cells by centrifugation. Wash the cell pellet once with PBS.

-

Fixation: Resuspend the cell pellet in a small volume of PBS. While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the cells in PI staining solution containing RNase A. Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite PI with a 488 nm laser and collect the emission fluorescence at ~617 nm. Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.

Folylpolyglutamate Synthetase (FPGS) Activity Assay

This assay measures the activity of FPGS, the enzyme responsible for the polyglutamation of this compound.

Objective: To determine the rate of polyglutamate formation from this compound in cell or tissue extracts.

Materials:

-

Cell or tissue lysate

-

This compound

-

[¹⁴C]-Glutamic acid

-

ATP, MgCl₂, KCl, DTT

-

Tris buffer (pH 8.85)

-

Reaction termination solution (e.g., perchloric acid)

-

HPLC system with a radiodetector

Procedure:

-

Reaction Setup: Prepare a reaction mixture containing Tris buffer, ATP, MgCl₂, KCl, DTT, this compound, and [¹⁴C]-glutamic acid.

-

Enzyme Reaction: Initiate the reaction by adding the cell or tissue lysate to the reaction mixture. Incubate at 37°C for a defined period.

-

Reaction Termination: Stop the reaction by adding a termination solution.

-

Analysis: Separate the parent this compound from its polyglutamated forms using HPLC. Quantify the amount of [¹⁴C]-glutamate incorporated into the polyglutamate chains using a radiodetector.

-

Data Calculation: Calculate the FPGS activity based on the rate of formation of polyglutamated this compound.

Logical Relationships and Workflows

This compound Drug Development Workflow

The following diagram outlines the typical workflow for the preclinical and early clinical development of an anticancer agent like this compound.

Caption: A simplified workflow for the development of this compound.

Conclusion

This compound stands as a pivotal compound in the history of antifolate cancer chemotherapy. Its specific mechanism of targeting GARFT in the de novo purine synthesis pathway represented a significant advancement in the field. While its clinical development was initially met with challenges due to toxicity, the understanding and management of these adverse effects through folic acid supplementation have provided valuable lessons for the development of subsequent antifolates. The detailed synthetic pathways, quantitative biological data, and experimental protocols outlined in this guide offer a comprehensive resource for researchers continuing to explore the potential of GARFT inhibitors and other targeted therapies in oncology.

References

- 1. news-medical.net [news-medical.net]

- 2. A phase I clinical study of the antipurine antifolate this compound (DDATHF) given with oral folic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phase I study of the antipurine antifolate this compound (DDATHF) with folinic acid rescue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide to Lometrexol's Role as a Folate Analog Antimetabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lometrexol ((6R)-5,10-dideaza-5,6,7,8-tetrahydrofolate, DDATHF) is a potent, second-generation folate analog antimetabolite with significant antineoplastic activity.[1][2] As a selective inhibitor of glycinamide ribonucleotide formyltransferase (GARFT), this compound plays a critical role in the disruption of de novo purine biosynthesis, a fundamental pathway for DNA synthesis and cellular proliferation.[3][4] This targeted inhibition leads to the depletion of intracellular purine ribonucleotides, resulting in cell cycle arrest, apoptosis, and the inhibition of tumor growth.[5] This technical guide provides a comprehensive overview of this compound's mechanism of action, supported by quantitative data from key studies, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Mechanism of Action: Targeting De Novo Purine Synthesis

This compound functions as an antimetabolite by mimicking the structure of natural folates, allowing it to enter cells and interact with folate-dependent enzymes. Its primary target is Glycinamide Ribonucleotide Formyltransferase (GARFT), the enzyme responsible for catalyzing the first of two formylation steps in the de novo purine synthesis pathway.

By binding tightly to GARFT, this compound and its polyglutamated metabolites effectively block the conversion of glycinamide ribonucleotide (GAR) to formylglycinamide ribonucleotide (FGAR). This inhibition leads to a rapid and sustained depletion of the intracellular pool of purine nucleotides (ATP and GTP), which are essential for DNA and RNA synthesis. The consequence of this purine depletion is the induction of cell cycle arrest, primarily in the S phase, and ultimately, apoptosis in rapidly proliferating cancer cells. Notably, this compound has demonstrated activity against tumors that have developed resistance to other antifolates like methotrexate.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of this compound.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | IC50 (nM) | Reference |

| CCRF-CEM (Human Leukemia) | 2.9 | |

| L1210 (Murine Leukemia) | 1-30 µM (induces growth inhibition) |

Table 2: this compound Pharmacokinetic Parameters in Humans

| Parameter | Value | Reference |

| Mean Clearance | 1.6 ± 0.6 L/h/m² | |

| Volume of Distribution (steady state) | 8.9 ± 4.1 L/m² | |

| Mean Half-life (α-phase) | 0.23 ± 0.1 h | |

| Mean Half-life (β-phase) | 2.9 ± 1.4 h | |

| Mean Half-life (γ-phase) | 25.0 ± 48.7 h | |

| Plasma Protein Binding | 78 ± 3% | |

| Renal Elimination (within 24h) | 85 ± 16% |

Table 3: Phase I Clinical Trial Dosage and Toxicity

| This compound Dose | Folic Acid Supplementation/Rescue | Dose-Limiting Toxicity | Reference |

| 4 mg/m²/day for 3 days | None | Cumulative stomatitis and delayed thrombocytopenia | |

| Up to 60 mg/m² (single dose) | Oral folinic acid (15 mg 4x/day, days 7-9) | Anemia | |

| 10.4 mg/m²/week | 3 mg/m²/day oral folic acid | Thrombocytopenia and mucositis | |

| 15-30 mg/m² (every 21 days) | IV folic acid (5 mg or 25 mg/m²) | Hematological toxicity |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

In Vitro Cytotoxicity Assay

This protocol is a synthesis of methods used to determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.

Methodology:

-

Cell Culture: Maintain the desired cancer cell line (e.g., CCRF-CEM) in the appropriate growth medium supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Harvest cells during the logarithmic growth phase and seed them into 96-well microtiter plates at a predetermined density.

-

Drug Treatment: Prepare serial dilutions of this compound in the growth medium. Add the this compound solutions to the appropriate wells, ensuring a range of concentrations is tested. Include untreated control wells.

-

Incubation: Incubate the plates for a specified duration (e.g., 96 hours) under standard cell culture conditions (37°C, 5% CO₂).

-

Viability Assessment: Add a cell viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescent-based assay reagent.

-

Data Acquisition: After an appropriate incubation period with the viability reagent, measure the absorbance or luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the untreated control. Plot the viability data against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the steps to analyze the effects of this compound on the cell cycle distribution of cancer cells.

Methodology:

-

Cell Treatment: Culture cancer cells and treat them with this compound at a specified concentration (e.g., a concentration around the IC50) for various time points (e.g., 12, 24, 48 hours). Include an untreated control.

-

Cell Harvesting: Harvest the cells by trypsinization or scraping, and wash them with phosphate-buffered saline (PBS).

-

Fixation: Fix the cells in cold 70% ethanol while vortexing gently to prevent clumping. Store the fixed cells at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite the DNA dye with a laser and collect the fluorescence emission.

-

Data Analysis: Gate the cell population to exclude debris and doublets. Analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Signaling Pathways and Cellular Responses

This compound's inhibition of GARFT triggers a cascade of cellular events, primarily related to cell cycle control and apoptosis.

Induction of Cell Cycle Arrest

The depletion of purine nucleotides by this compound leads to a stall in DNA replication, which is a hallmark of the S phase of the cell cycle. This triggers cellular stress responses that halt the progression of the cell cycle, preventing cells from entering mitosis with incompletely replicated DNA. Studies have shown that treatment with this compound results in an accumulation of cells in the S phase.

Induction of Apoptosis

Prolonged purine starvation and cell cycle arrest can lead to the induction of apoptosis, or programmed cell death. The precise signaling pathways leading to apoptosis following GARFT inhibition are complex and may be cell-type dependent. However, it is understood that the cellular stress caused by the lack of essential building blocks for DNA and RNA synthesis can activate intrinsic apoptotic pathways. While this compound itself does not cause DNA strand breaks, the downstream consequences of its action on purine synthesis can trigger cell death.

Mechanisms of Resistance

Resistance to this compound, like other antifolates, can arise from several mechanisms. These include:

-

Impaired Drug Transport: Reduced expression or mutations in the reduced folate carrier (RFC) can limit the uptake of this compound into cancer cells.

-

Decreased Polyglutamylation: this compound is activated and retained within cells through polyglutamylation by the enzyme folylpolyglutamate synthetase (FPGS). Decreased FPGS activity can lead to reduced intracellular concentrations of active this compound.

-

Target Enzyme Alterations: Amplification of the GARFT gene or mutations that reduce the binding affinity of this compound to the enzyme can confer resistance.

-

Increased Drug Efflux: Overexpression of efflux pumps can actively transport this compound out of the cell, reducing its intracellular concentration.

Conclusion

This compound is a highly specific and potent inhibitor of de novo purine synthesis, representing a significant tool in the arsenal of antimetabolite cancer therapies. Its mechanism of action, centered on the inhibition of GARFT, leads to a cascade of events culminating in cell cycle arrest and apoptosis in malignant cells. Understanding the quantitative aspects of its pharmacokinetics and toxicity, as well as the detailed experimental protocols for its evaluation, is crucial for its effective application in research and drug development. Further investigation into the molecular intricacies of its induced signaling pathways and mechanisms of resistance will continue to inform the development of novel therapeutic strategies and combination therapies to enhance its clinical efficacy.

References

- 1. Folic Acid Antimetabolites (Antifolates): A Brief Review on Synthetic Strategies and Application Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. A phase I clinical study of the antipurine antifolate this compound (DDATHF) given with oral folic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phase I study of the antipurine antifolate this compound (DDATHF) with folinic acid rescue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

The Pharmacodynamics of Lometrexol: A Technical Guide for Cancer Researchers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lometrexol (5,10-dideazatetrahydrofolate, DDATHF) is a potent folate analog antimetabolite that has demonstrated significant antineoplastic activity. Its primary mechanism of action is the specific and tight-binding inhibition of glycinamide ribonucleotide formyltransferase (GARFT), a key enzyme in the de novo purine biosynthesis pathway. This inhibition leads to a depletion of intracellular purine pools, subsequently halting DNA synthesis and inducing S-phase cell cycle arrest and apoptosis in cancer cells. This technical guide provides an in-depth overview of the pharmacodynamics of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its cellular effects to support further research and drug development efforts.

Mechanism of Action

This compound exerts its cytotoxic effects by targeting the de novo purine synthesis pathway, a critical process for the proliferation of cancer cells.[1][2]

Inhibition of Glycinamide Ribonucleotide Formyltransferase (GARFT)

This compound is a potent inhibitor of GARFT, the enzyme responsible for the formylation of glycinamide ribonucleotide (GAR) to formylglycinamide ribonucleotide (FGAR), an early step in purine synthesis.[2][3] By binding tightly to GARFT, this compound blocks the production of purines, which are essential components of DNA and RNA.[4] This targeted inhibition makes this compound effective even in tumors resistant to other antifolates like methotrexate.

Cellular Uptake and Polyglutamylation

This compound enters cancer cells via folate transporters. Once inside the cell, it is converted into polyglutamate derivatives by the enzyme folylpolyglutamate synthetase (FPGS). This polyglutamylation is crucial for this compound's activity, as the polyglutamated forms are retained more effectively within the cell and are more potent inhibitors of GARFT.

Quantitative Pharmacodynamic Data

The following tables summarize the key quantitative data regarding the activity of this compound against various cancer cell lines and its inhibitory effect on its target enzyme.

In Vitro Cytotoxicity of this compound

This compound has demonstrated potent cytotoxicity across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line and experimental conditions.

| Cell Line | Cancer Type | IC50 (nM) | Exposure Time | Reference |

| CCRF-CEM | Leukemia | 2.9 | Not Specified | |

| A549 | Lung Carcinoma | Not Specified | Not Specified | |

| HeLa | Cervical Cancer | Not Specified | Not Specified | |

| HT29 | Colon Adenocarcinoma | Not Specified | Not Specified | |

| HCT116 | Colon Carcinoma | Not Specified | Not Specified | |

| KK47 | Bladder Cancer | Not Specified | Not Specified | |

| MDA-MB-231 | Breast Adenocarcinoma | Not Specified | Not Specified |

Note: Specific IC50 values for A549, HeLa, HT29, HCT116, KK47, and MDA-MB-231 were not explicitly provided in the search results, but these cell lines were used in studies investigating this compound's effects.

Enzyme Inhibition

This compound is a tight-binding inhibitor of GARFT. While a direct Ki value for this compound was not found, a study comparing it to a second-generation GARFT inhibitor, LY309887, provides insight into its potency. LY309887 has a Ki of 6.5 nM and is reported to be 9-fold more potent than this compound.

| Enzyme | Inhibitor | Ki (nM) |

| GARFT | LY309887 | 6.5 |

| GARFT | This compound | ~58.5 (estimated) |

Cellular Effects of this compound

Depletion of Intracellular Nucleotide Pools

The inhibition of GARFT by this compound leads to a rapid and significant depletion of intracellular purine nucleotide pools, including ATP and GTP. This depletion is a direct consequence of the blockade of the de novo purine synthesis pathway. The lack of these essential building blocks for DNA and RNA synthesis is a primary driver of this compound's cytotoxic effects.

Cell Cycle Arrest

This compound treatment leads to a prominent arrest of cancer cells in the S-phase of the cell cycle. This is a direct result of the depletion of purine nucleotides, which are necessary for DNA replication.

Induction of Apoptosis

Prolonged exposure to this compound and the subsequent disruption of cellular processes ultimately lead to the induction of apoptosis, or programmed cell death, in cancer cells.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacodynamics of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines and to calculate IC50 values.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle-only control.

-

Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

-

Following incubation, add MTT solution to each well and incubate for 2-4 hours.

-

After the incubation with MTT, add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

GARFT Enzyme Activity Assay

This spectrophotometric assay measures the inhibition of GARFT by this compound.

Materials:

-

Purified recombinant human GARFT

-

Glycinamide ribonucleotide (GAR)

-

10-formyl-5,8-dideazafolate (10-CHO-DDF)

-

This compound

-

Assay buffer (e.g., HEPES buffer, pH 7.5)

-

UV-transparent 96-well plates

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing GAR, 10-CHO-DDF, and varying concentrations of this compound in the assay buffer.

-

Pre-incubate the mixture at 37°C.

-

Initiate the reaction by adding the purified GARFT enzyme.

-

Immediately measure the rate of increase in absorbance at a specific wavelength, which corresponds to the formation of the product, 5,8-dideazafolate.

-

Determine the initial reaction velocities at different this compound concentrations.

-

Calculate the Ki value for this compound by fitting the data to an appropriate enzyme inhibition model.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to quantify the distribution of cells in different phases of the cell cycle following treatment with this compound.

Materials:

-

Cancer cells treated with this compound

-

Phosphate-buffered saline (PBS)

-

Cold 70% ethanol

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Treat cells with this compound at a desired concentration for a specific time period.

-

Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Wash the cells with cold PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate on ice or at -20°C.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in a solution containing RNase A and incubate to ensure only DNA is stained.

-

Add the PI staining solution and incubate in the dark.

-

Analyze the stained cells using a flow cytometer, measuring the fluorescence intensity of the PI.

-

Use cell cycle analysis software to deconvolute the DNA content histogram and quantify the percentage of cells in the G1, S, and G2/M phases.

Conclusion

This compound is a highly specific and potent inhibitor of GARFT, leading to the depletion of purine nucleotides, S-phase cell cycle arrest, and apoptosis in cancer cells. Its efficacy is dependent on cellular uptake and subsequent polyglutamylation. The quantitative data and experimental protocols provided in this technical guide offer a valuable resource for researchers and drug development professionals working to further understand and exploit the therapeutic potential of this compound and other GARFT inhibitors in oncology. Further research to obtain a broader range of IC50 values across diverse cancer types and to directly quantify the Ki for this compound will enhance our understanding of its pharmacodynamic profile.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A phase I clinical study of the antipurine antifolate this compound (DDATHF) given with oral folic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selective potentiation of this compound growth inhibition by dipyridamole through cell-specific inhibition of hypoxanthine salvage - PMC [pmc.ncbi.nlm.nih.gov]

Lometrexol: A Technical Guide to its Impact on DNA Synthesis and the Cell Cycle

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lometrexol, a folate analog antimetabolite, is a potent and specific inhibitor of de novo purine synthesis. Its primary mechanism of action is the inhibition of glycinamide ribonucleotide formyltransferase (GARFT), a crucial enzyme in the pathway responsible for the synthesis of purine nucleotides.[1][2] This inhibition leads to a depletion of the intracellular purine pool, which in turn disrupts DNA synthesis and induces cell cycle arrest, primarily in the S phase. This technical guide provides an in-depth overview of this compound's effects on these fundamental cellular processes, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanism and experimental workflows.

Mechanism of Action: Inhibition of De Novo Purine Synthesis

This compound's cytotoxic and cytostatic effects stem from its targeted inhibition of GARFT.[1][2] This enzyme catalyzes the formylation of glycinamide ribonucleotide (GAR) to formylglycinamide ribonucleotide (FGAR), an early and critical step in the multi-enzyme pathway of de novo purine biosynthesis. By blocking this step, this compound effectively shuts down the production of inosine monophosphate (IMP), the precursor for both adenosine monophosphate (AMP) and guanosine monophosphate (GMP). The subsequent depletion of adenosine triphosphate (ATP) and guanosine triphosphate (GTP) pools has profound consequences for cellular function, most notably the cessation of DNA and RNA synthesis.

References

Lometrexol's Efficacy in Methotrexate-Resistant Tumors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methotrexate (MTX), a cornerstone of chemotherapy for decades, faces a significant challenge in the form of drug resistance, which can be intrinsic or acquired. This resistance largely stems from mechanisms that either reduce the intracellular concentration of the drug or alter its target enzyme, dihydrofolate reductase (DHFR). Lometrexol (DDATHF), a potent folate analog antimetabolite, offers a promising therapeutic alternative by targeting a different enzyme in the folate pathway: glycinamide ribonucleotide formyltransferase (GARFT). This distinct mechanism of action allows this compound to circumvent common methotrexate resistance pathways, demonstrating significant activity in MTX-resistant tumors. This technical guide provides an in-depth analysis of this compound's activity in such tumors, presenting key preclinical data, detailed experimental protocols, and visualizations of the underlying biochemical pathways.

The Core Challenge: Methotrexate Resistance

The clinical efficacy of methotrexate is often limited by the development of resistance. The primary mechanisms of MTX resistance include:

-

Impaired Drug Transport: Reduced influx of MTX into cancer cells due to alterations or decreased expression of the reduced folate carrier (RFC).

-

Defective Polyglutamylation: Inability of cancer cells to convert MTX into its more effectively retained polyglutamated forms.

-

Increased DHFR Expression: Amplification of the DHFR gene, leading to higher levels of the target enzyme and requiring higher concentrations of MTX for effective inhibition.

-

Altered DHFR Affinity: Mutations in the DHFR gene that reduce the binding affinity of MTX to its target.[1]

These resistance mechanisms often lead to treatment failure and underscore the need for alternative therapeutic strategies.

This compound: A Mechanistically Distinct Antifolate

This compound is a folate analog that, unlike methotrexate, primarily inhibits glycinamide ribonucleotide formyltransferase (GARFT).[2][3][4] GARFT is a critical enzyme in the de novo purine biosynthesis pathway. By inhibiting GARFT, this compound depletes the intracellular pool of purines, which are essential for DNA and RNA synthesis, ultimately leading to cell cycle arrest and apoptosis.[3] This unique mechanism of action is the foundation of its activity in tumors that have developed resistance to DHFR inhibitors like methotrexate.

Quantitative Analysis of this compound Activity

Preclinical studies have demonstrated this compound's potent cytotoxic activity in various cancer cell lines, including those resistant to methotrexate. The following tables summarize key quantitative data from these studies.

Table 1: In Vitro Cytotoxicity of this compound and Methotrexate in Human T-cell Leukemia (CCRF-CEM) Cell Lines

| Cell Line | Resistance Mechanism | This compound IC50 (nM) | Methotrexate IC50 (µM) | Fold Resistance to Methotrexate | Reference |

| CCRF-CEM (Parental) | - | 2.9 | 0.02 | - | |

| CCRF-CEM/R1 | 20-fold increased DHFR activity | Not Reported | ~1.4 (70-fold resistant) | 70 | |

| CCRF-CEM/R2 | Increased DHFR & Decreased Transport | Not Reported | ~7.0 (350-fold resistant) | 350 | |

| CCRF-CEM/R3 | Impaired Transport | Not Reported | Not Reported | Not Reported | |

| CEM-RF (Parental) | - | Not Reported | 0.98 | - | |

| CEM-FBP (Transport-Resistant) | Impaired Transport | Not Reported | 251 | ~256 |

Note: Direct comparative IC50 data for this compound in the specific MTX-resistant CCRF-CEM sublines (R1, R2, R3) was not available in the reviewed literature. The table presents data synthesized from multiple sources to highlight the resistance profiles of these lines to methotrexate and the known potency of this compound against the parental line.

Experimental Protocols

This section details the methodologies employed in key experiments to evaluate the activity of this compound in methotrexate-resistant tumor models.

Establishment of Methotrexate-Resistant Cell Lines

-

Cell Line: Human T-lymphoblast cell line, CCRF-CEM.

-

Procedure:

-

The parental CCRF-CEM cell line is cultured in standard growth medium.

-

To induce resistance, the cells are exposed to stepwise increasing concentrations of methotrexate.

-

The initial concentration of methotrexate is typically at or near the IC50 value for the parental line.

-

As the cells adapt and resume proliferation, the concentration of methotrexate is gradually increased.

-

This process of stepwise selection is continued until a cell line with a desired level of resistance is established.

-

The resulting resistant sublines (e.g., CCRF-CEM/R1, CCRF-CEM/R2) are then characterized to determine the mechanism of resistance (e.g., DHFR activity assays, MTX transport studies).

-

In Vitro Cytotoxicity Assay (MTT Assay)

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and methotrexate against sensitive and resistant cell lines.

-

Procedure:

-

Cells are seeded in 96-well plates at a predetermined density (e.g., 5 x 10^4 cells/well) and allowed to attach overnight.

-

The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds (this compound or methotrexate).

-

A control group of cells is treated with vehicle only.

-

The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

The plates are incubated for an additional 4 hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan product.

-

The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

The percentage of cell viability is calculated relative to the vehicle-treated control cells.

-

The IC50 values are determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.

-

Visualizing the Mechanisms of Action and Resistance

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

References

Early Clinical Insights into Lometrexol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the early clinical trial results for Lometrexol, an antipurine antifolate agent. The document synthesizes publicly available data on the drug's pharmacokinetics, safety profile, and preliminary efficacy. It is intended to serve as a resource for researchers and professionals involved in the development of novel cancer therapeutics.

Core Data Presentation

The following tables summarize the quantitative data extracted from early-phase clinical trials of this compound. These trials primarily focused on dose-escalation and the determination of the maximum tolerated dose (MTD), often in conjunction with folic acid supplementation to mitigate toxicity.

Table 1: Pharmacokinetic Parameters of this compound in Patients with Folic Acid Supplementation

| Parameter | Value | Study Population | Citation |

| Plasma Half-Life (t½) | |||

| t½α | 19 ± 7 min | 17 patients (32 courses) in a Phase I study | [1][2] |

| t½β | 256 ± 96 min | 17 patients (32 courses) in a Phase I study | [1][2] |

| t½γ (where measurable) | 1170 ± 435 min | 17 patients (32 courses) in a Phase I study | [1] |

| Plasma Protein Binding | 78 ± 3% | 17 patients | |

| Volume of Distribution (Vd) | 4.7 - 15.8 L/m² | 17 patients | |

| Renal Elimination | |||

| Within 6 hours | 56 ± 17% of administered dose | 19 patients (21 courses) | |

| Within 24 hours | 85 ± 16% of administered dose | 19 patients (21 courses) |

Table 2: Dose-Limiting Toxicities (DLTs) and Maximum Tolerated Dose (MTD) in Phase I Trials

| Dosing Regimen | Folic Acid/Folinic Acid Rescue | Dose-Limiting Toxicities | MTD | Number of Patients | Citation |

| Daily for 3 consecutive days, repeated every 4 weeks | None initially | Cumulative early stomatitis, delayed thrombocytopenia | 4 mg/m²/day (Total dose: 12 mg/m²) | 60 | |

| Single dose on day 1, repeated every 4 weeks | Oral folinic acid (15 mg 4x/day, days 3-5) | Anemia | 60 mg/m² (when rescue on days 7-9) | 60 | |

| Weekly i.v. infusion for 8 weeks | Daily oral folic acid (3 mg/m²) | Thrombocytopenia, mucositis | Not reached, recommended Phase II dose established | 18 |

Table 3: Preliminary Efficacy in a Weekly this compound with Folic Acid Supplementation Study

| Tumor Type | Response | Number of Patients | Citation |

| Melanoma | Partial Response | 1 | |

| Melanoma | Stable Disease | 2 | |

| Renal Cell Carcinoma | Stable Disease | 1 |

Note: Extensive Phase II trial data with comprehensive efficacy results across various cancer types are not widely available in the public domain based on the conducted literature search.

Experimental Protocols

The following is a detailed methodology for a representative Phase I clinical trial of this compound administered with oral folic acid supplementation, synthesized from published study protocols.

Study Objective: To determine the maximum tolerated dose (MTD) and characterize the safety profile and pharmacokinetics of this compound administered intravenously on a weekly schedule with daily oral folic acid supplementation in patients with advanced solid tumors.

Patient Population:

-

Inclusion Criteria: Patients with histologically or cytologically confirmed advanced or metastatic solid tumors for which standard therapy does not exist or has proven ineffective. Age ≥ 18 years. Eastern Cooperative Oncology Group (ECOG) performance status of 0-2. Adequate organ function (hematological, renal, and hepatic).

-

Exclusion Criteria: Prior treatment with this compound. Major surgery within 4 weeks prior to study entry. Active uncontrolled infection. Symptomatic central nervous system (CNS) metastases.

Treatment Plan:

-

Folic Acid Supplementation: Patients received daily oral folic acid (e.g., 3 mg/m²) starting 7 days prior to the first this compound administration and continuing for 7 days after the last dose.

-

This compound Administration: this compound was administered as a short intravenous infusion (e.g., <2 minutes) weekly for 8 weeks. Dose escalation proceeded in cohorts of 3-6 patients at predefined dose levels.

-

Dose Escalation: A standard 3+3 dose escalation design was typically employed. Dose levels of this compound were escalated in subsequent cohorts of patients until dose-limiting toxicities were observed.

Assessments:

-

Safety and Toxicity: Patients were monitored for adverse events at each visit. Toxicities were graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE). Dose-limiting toxicities (DLTs) were defined in the protocol, often including severe myelosuppression (thrombocytopenia, neutropenia) and mucositis.

-

Pharmacokinetics: Plasma samples were collected at predefined time points after this compound administration to determine pharmacokinetic parameters such as Cmax, AUC, half-life, and clearance.

-

Tumor Response: Tumor assessments were performed at baseline and at specified intervals (e.g., every 8 weeks) using standard imaging techniques and Response Evaluation Criteria in Solid Tumors (RECIST).

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound's Mechanism of Action

This compound is an antifolate that specifically inhibits glycinamide ribonucleotide formyltransferase (GARFT), a key enzyme in the de novo purine synthesis pathway. This inhibition leads to a depletion of purine nucleotides, which are essential for DNA and RNA synthesis, ultimately resulting in cell cycle arrest and apoptosis in rapidly proliferating cancer cells.

Caption: this compound's inhibition of GARFT in the de novo purine synthesis pathway.

Experimental Workflow of a this compound Phase I Clinical Trial

The following diagram illustrates a typical workflow for a Phase I clinical trial of this compound, from patient recruitment to data analysis.

Caption: A representative workflow for a Phase I clinical trial of this compound.

References

Methodological & Application

Lometrexol in Preclinical Animal Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals